(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a pyrrole ring, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: Starting from a suitable precursor, such as 2,5-dimethyl-1-propylpyrrole, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like cyanogen bromide.
Formation of the Isoindolinone Moiety: This involves the condensation of phthalic anhydride with an amine to form the isoindolinone structure.
Coupling Reactions: The final step involves coupling the pyrrole and isoindolinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Anticancer Research: Studied for its potential anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: Potential monomer for the synthesis of novel polymers.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
- Structural Features : The combination of a cyano group, pyrrole ring, and isoindolinone moiety in a single molecule is unique and contributes to its diverse reactivity and potential applications.
- Reactivity : The presence of multiple functional groups allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-4-7-25-13(2)8-16(14(25)3)9-17(11-22)20(26)24-18-6-5-15-12-23-21(27)19(15)10-18/h5-6,8-10H,4,7,12H2,1-3H3,(H,23,27)(H,24,26)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHICHKTWVBANY-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC3=C(CNC3=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC2=CC3=C(CNC3=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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